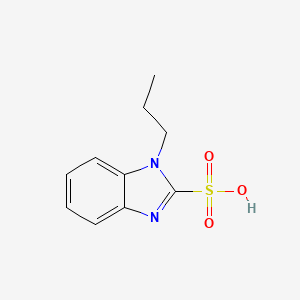![molecular formula C17H20N8O2S B2956966 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034408-76-7](/img/structure/B2956966.png)
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with applications in various scientific fields due to its unique structural characteristics and reactivity. The compound features a complex framework consisting of a 1,3,5-triazine ring, a benzo[c][1,2,5]thiadiazole moiety, and morpholino and dimethylamino substituents. This structure grants it interesting chemical and biological properties, making it an area of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,3,5-triazine core: : This can be achieved through the cyclocondensation of suitable amidine derivatives with cyanuric chloride under controlled conditions.
Attachment of substituents: : Dimethylamino and morpholino groups are introduced through nucleophilic substitution reactions.
Synthesis of the benzo[c][1,2,5]thiadiazole-5-carboxamide: : This part of the molecule is synthesized separately via methods such as the reaction of o-phenylenediamine with thionyl chloride followed by amide formation.
Industrial Production Methods
In industrial settings, the synthesis process is optimized for scale, often involving:
Efficient catalysis: : Using catalysts to speed up reactions.
Controlled reaction environments: : Employing reactors with precise temperature, pressure, and mixing controls.
Purification steps: : Using techniques like crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce more functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to alter the electronic properties of the molecule.
Substitution: : Various substitution reactions can modify the morpholino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Conditions typically involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex molecules and as a reactant in studying reaction mechanisms.
Biology
Biologically, it's investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, the compound finds applications in the development of advanced materials, including dyes, pigments, and electronic components.
Mecanismo De Acción
The mechanism of action for N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors in biological systems.
Pathways: : Modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
When comparing this compound to others with similar structures, such as those containing the triazine or benzo[c][1,2,5]thiadiazole motifs, it stands out due to its specific substituents that impart unique reactivity and biological activities.
Similar Compounds
4,6-Dimorpholino-1,3,5-triazine: : Shares the triazine core but lacks the benzo[c][1,2,5]thiadiazole moiety.
Benzo[c][1,2,5]thiadiazole-5-carboxamide: : Contains the thiadiazole moiety but lacks the triazine core.
N-(4-(dimethylamino)phenyl)-benzo[c][1,2,5]thiadiazole-5-carboxamide: : Similar but differs in the triazine substituent.
Each of these compounds has unique properties, but N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is distinguished by its combined structural features, offering a unique blend of chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2S/c1-24(2)16-19-14(20-17(21-16)25-5-7-27-8-6-25)10-18-15(26)11-3-4-12-13(9-11)23-28-22-12/h3-4,9H,5-8,10H2,1-2H3,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCWIJTJCVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(piperidin-1-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2956885.png)
![(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B2956886.png)
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2956889.png)

![2-phenyl-5-propyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2956891.png)
![methyl 3-[(but-2-ynamido)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2956892.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956896.png)


![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)

